molecular formula C18H29ClN2O B1668058 Bupivacaine hydrochloride CAS No. 14252-80-3

Bupivacaine hydrochloride

Katalognummer: B1668058
CAS-Nummer: 14252-80-3
Molekulargewicht: 324.9 g/mol
InChI-Schlüssel: SIEYLFHKZGLBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bupivacaine hydrochloride is a local anesthetic belonging to the amide group of anesthetics. It is widely used for its long-acting properties in various medical procedures to provide regional anesthesia and pain relief. This compound is particularly effective in numbing specific parts of the body during surgeries and for pain management in both adults and children .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride typically involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with 2-chloropropionyl chloride to yield 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Key Synthetic Routes

  • Condensation and Alkylation :

    • Step 1 : 2-Piperidinecarboxylic acid reacts with Cbz (benzyl chloroformate) in alkaline conditions (10% NaOH) to form a protected intermediate .

    • Step 2 : Asymmetric alkylation with 1,4-dihalobutane under palladium carbon catalysis (50°C, methanol solvent) introduces the butyl side chain .

  • Amidation and Cyclization :

    • Step 3 : Hydrolysis and cyclization remove the chiral auxiliary group, yielding (S)-2-piperidinecarboxylic acid. Subsequent acylation with 2,6-dimethylaniline forms the amide bond .

    • Step 4 : Substitution with 1-bromobutane in DMF solvent completes the synthesis .

Table 1: Reaction Conditions and Reagents

StepReaction TypeReagents/CatalystsConditionsYield Optimization
1CondensationCbz, NaOHRT, 12 hr1.57:1 Cbz ratio
2AlkylationPd/C, methanol50 ± 5°C, 1 hr0.15:1 Pd/C ratio
3HydrolysisDilute HClAcidic aqueous solution50:1 HCl ratio
4Substitution1-Bromobutane, DMF10:1 solvent ratio0.7:1 reagent ratio

Metabolic Pathways

Bupivacaine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes.

Major Metabolic Reactions

  • Oxidation : CYP3A4 catalyzes N-dealkylation, producing 2,6-pipecoloxylidine as the primary metabolite .

  • Glucuronidation : The amine group conjugates with glucuronic acid, enhancing water solubility for renal excretion .

Table 2: Pharmacokinetic Parameters

ParameterValue (Adults)Value (Neonates)Clinical Significance
Half-life (t₁/₂)2.7 hr8.1 hrProlonged neonatal clearance
Protein Binding95%95%Limited free drug availability
Renal Excretion6% unchanged6% unchangedHepatic dominance in metabolism

Degradation and Stability

Bupivacaine hydrochloride degrades under specific conditions, impacting its pharmacological efficacy.

Degradation Pathways

  • Hydrolysis : The amide bond hydrolyzes in acidic or alkaline environments, forming 2,6-dimethylaniline and piperidine derivatives .

  • Oxidation : Exposure to light or oxygen generates oxidative byproducts, necessitating storage in amber vials .

Table 3: Stability Under Environmental Stressors

ConditionDegradation RateMajor ByproductsMitigation Strategies
pH 3.0 (acidic)25% in 24 hr2,6-dimethylanilineBuffer to pH 4.0–6.0
UV Light Exposure40% in 12 hrN-Oxide derivativesLight-protected packaging
High Temperature15% at 40°CPolymerized residuesStorage at 20–25°C

Mechanistic Insights

  • Sodium Channel Blockade : Bupivacaine binds to voltage-gated Na⁺ channels via hydrophobic interactions, preventing depolarization .

  • Mitochondrial Effects : At high concentrations, it uncouples oxidative phosphorylation by inhibiting respiratory complex I .

Wissenschaftliche Forschungsanwendungen

Surgical Anesthesia

Bupivacaine hydrochloride is frequently employed for surgical anesthesia in both adults and children over 12 years. It is indicated for:

  • Local infiltration : Administered directly into the tissue to numb a specific area.
  • Peripheral nerve blocks : Targeting specific nerves to provide localized pain relief.
  • Central neural blocks : Including epidural and caudal anesthesia, particularly during labor and delivery .

Pain Management

This compound plays a crucial role in postoperative pain management. Its long duration of action makes it suitable for:

  • Postoperative analgesia : Reducing pain after surgeries such as knee replacements and abdominoplasties.
  • Chronic pain conditions : Used in various pain management protocols for conditions like osteoarthritis .

Obstetric Procedures

Bupivacaine is a standard choice for epidural anesthesia during labor, providing effective pain relief while allowing the mother to remain alert .

Dental Procedures

In dentistry, bupivacaine is utilized for local anesthesia during surgical interventions, such as tooth extractions or periodontal treatments .

Efficacy of Bupivacaine vs. Liposomal Formulations

Recent studies have compared the efficacy of traditional this compound with liposomal formulations. A multicenter trial involving 533 participants undergoing knee replacement surgery found no significant difference in postoperative recovery or pain relief between liposomal bupivacaine and this compound alone .

Case Study Insights

An observational cohort study reported successful outcomes using adductor canal blocks with this compound for knee surgeries. Among 524 peripheral nerve blocks performed, 77% of patients reported no pain postoperatively, indicating high efficacy in managing acute postoperative pain .

Table 1: Indications and Dosages of this compound

ApplicationIndicationTypical Dosage
Surgical AnesthesiaLocal infiltration0.25% - 0.75% solution
Peripheral Nerve BlockVarious nerve blocks2-3 mg/kg body weight
Epidural AnesthesiaLabor and delivery0.25% - 0.5% solution
Postoperative PainPost-surgical analgesia100 mg per injection

Table 2: Comparative Outcomes of Bupivacaine Studies

Study TypeControl GroupResults Summary
Randomized Clinical TrialLiposomal BupivacaineNo significant difference in pain scores post-surgery .
Observational Cohort StudyStandard careHigh efficacy with minimal pain reported (77% no pain) .

Wirkmechanismus

Bupivacaine hydrochloride exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This blockade is primarily due to its interaction with voltage-gated sodium channels, preventing the influx of sodium ions into the neuron .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Bupivacaine Hydrochloride: this compound is unique due to its long duration of action, making it particularly useful for prolonged surgical procedures and extended pain relief. Its potency and efficacy in blocking nerve impulses make it a preferred choice in various clinical settings .

Biologische Aktivität

Bupivacaine hydrochloride is a widely used local anesthetic known for its effectiveness in providing regional anesthesia. Understanding its biological activity is crucial for optimizing its use in clinical settings. This article explores the pharmacodynamics, pharmacokinetics, and clinical applications of this compound, supported by relevant data tables and research findings.

Pharmacodynamics

Bupivacaine exerts its anesthetic effects by stabilizing neuronal membranes and inhibiting the initiation and conduction of nerve impulses. This action is primarily achieved through the blockade of sodium channels, which increases the threshold for electrical excitation in nerve fibers. The order of loss of nerve function typically follows this sequence:

  • Pain
  • Temperature
  • Touch
  • Proprioception
  • Skeletal muscle tone .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a three-compartment model:

  • Compartment 1 : Rapid intravascular distribution.
  • Compartment 2 : Equilibration with highly perfused organs (brain, heart, liver).
  • Compartment 3 : Distribution to poorly perfused tissues (muscle, fat) .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (adults)2.7 hours
Half-life (neonates)8.1 hours
Peak plasma concentration30-45 minutes post-injection
Urinary excretion6% unchanged in urine

Bupivacaine is primarily metabolized in the liver via conjugation with glucuronic acid, with pipecoloxylidine being the major metabolite. The kidneys play a significant role in excreting both the drug and its metabolites .

Clinical Applications

Bupivacaine is indicated for various procedures requiring local or regional anesthesia, including:

  • Surgical procedures
  • Dental surgeries
  • Obstetrical analgesia
  • Diagnostic and therapeutic interventions

The addition of epinephrine to bupivacaine formulations can prolong anesthesia duration by reducing systemic absorption .

Study on Spinal Anesthesia

A clinical study evaluated the effects of hyperbaric versus hypobaric bupivacaine in spinal anesthesia among patients undergoing knee arthroscopy. The findings indicated that:

  • Unilateral sensory block was achieved in 90% of patients receiving hyperbaric bupivacaine.
  • The onset time for sensory and motor blocks was significantly shorter in the hyperbaric group compared to hypobaric solutions .

Neurotoxicity Assessment

Research involving animal models assessed the neurotoxic effects of increasing concentrations of bupivacaine administered into the subarachnoid space. The study revealed:

  • No neurologic disturbances were observed at lower concentrations.
  • Higher doses resulted in increased incidences of nerve tissue damage, particularly with hyperbaric solutions .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of bupivacaine alongside other local anesthetics like lidocaine and ropivacaine. Bupivacaine demonstrated notable free radical scavenging activity, although it was less effective than lidocaine .

Eigenschaften

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030877
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18010-40-7, 14252-80-3, 15233-43-9
Record name Bupivacaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18010-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupivacaine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupivacaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bloqueina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bupivacaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bupivacaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPIVACAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupivacaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bupivacaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bupivacaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bupivacaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Bupivacaine hydrochloride
Reactant of Route 6
Bupivacaine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.